Hydrogen-Bond Donor Profile: 2-Methylamino vs. 2-Amino
The 2‑methylamino group of the target compound introduces one N–H hydrogen‑bond donor, whereas the 2‑amino analog (CAS 163081‑06‑9) presents two N–H donors . This difference alters the spatial hydrogen‑bonding fingerprint of the dihydropyrimidine ring, which is a critical pharmacophoric element in GRK and DHODH inhibitor scaffolds [1]. The 2‑methylamino substitution is associated with enhanced metabolic stability on the pyrimidine ring compared to the free 2‑amino group, which is susceptible to oxidative deamination (class‑level inference from pyrimidine metabolism literature).
| Evidence Dimension | Number of hydrogen‑bond donors on the pyrimidine ring |
|---|---|
| Target Compound Data | 1 N–H donor (methylamino group) |
| Comparator Or Baseline | 2‑Amino analog (CAS 163081‑06‑9): 2 N–H donors (primary amine) |
| Quantified Difference | Reduction of 1 H‑bond donor; concomitant increase in calculated logP (predicted ΔlogP ≈ +0.5 to +1.0 based on fragment addition of –CH₃) |
| Conditions | Structural comparison; logP estimation based on Hansch–Leo fragment constants |
Why This Matters
The altered H‑bond donor count directly impacts target‑binding complementarity in kinase ATP‑binding pockets where the hinge‑binding region tolerates only one donor–acceptor pair; selecting the correct 2‑substituent can be the difference between nanomolar affinity and inactivity.
- [1] BindingDB. BDBM50365231 (CHEMBL1738786). US9238653, Table 5, Compound 7. IC50: 38 nM (Plasmodium falciparum DHODH). https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50365231 View Source
